Varespladib sodium
Overview
Description
Varespladib sodium is a sodium salt form of varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and snakebite envenomation .
Scientific Research Applications
Varespladib sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of sPLA2 enzymes and their role in various chemical processes.
Biology: this compound is employed in biological research to investigate its effects on cellular processes and enzyme activity.
Medicine: The compound has been studied for its potential therapeutic applications in treating inflammatory diseases, acute coronary syndrome, and snakebite envenomation. .
Mechanism of Action
Safety and Hazards
Future Directions
In 2021, Ophirex initiated its BRAVO clinical trial — a randomized, double-blinded, placebo-controlled study to evaluate the safety, tolerability, and efficacy of a multi-dose regimen of oral varespladib in subjects bitten by venomous snakes . The study is enrolling approximately 100 subjects in the United States and India with suspected or confirmed venomous snakebites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Varespladib sodium is synthesized through a multi-step process. The initial step involves the formation of varespladib, which is then converted to its sodium salt form. The synthesis of varespladib typically involves the reaction of an indole derivative with various reagents under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Varespladib sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Comparison with Similar Compounds
Methylated Varespladib: This is an orally bioavailable prodrug of varespladib that undergoes rapid ester hydrolysis to release the active molecule.
Other sPLA2 Inhibitors: Compounds like LY315920 and S-5920 are also inhibitors of sPLA2 enzymes and have been studied for similar therapeutic applications
Uniqueness of Varespladib Sodium: Its ability to neutralize snake venom toxins makes it a unique and valuable compound in the field of toxinology .
Properties
IUPAC Name |
sodium;2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5.Na/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13;/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZUHXILQXLTGV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)[O-])C(=O)C(=O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N2NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
172732-68-2 (Varespladib) | |
Record name | Varespladib Sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10169379 | |
Record name | Varespladib Sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172733-42-5 | |
Record name | Varespladib Sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Varespladib Sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VARESPLADIB SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6M52CDT0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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